Acetylbufalin
Overview
Description
Acetylbufalin is a derivative of bufalin, a cardiotonic steroid extracted from the skin and parotid venom glands of toads, particularly Bufo bufo gargarizans. This compound has garnered significant attention due to its potent anti-tumor properties and reduced toxicity compared to bufalin . This compound has shown efficacy in targeting various cancer cell lines, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylbufalin is synthesized from bufalin through an acetylation reaction. The process involves the reaction of bufalin with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetylbufalin undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert this compound back to bufalin or other reduced forms.
Substitution: This compound can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds with different functional groups .
Scientific Research Applications
Acetylbufalin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Demonstrated potent anti-tumor activity, particularly against non-small-cell lung cancer by targeting the CDK9/STAT3 signaling pathway.
Mechanism of Action
Acetylbufalin exerts its effects primarily by inhibiting the CDK9/STAT3 signaling pathway . This inhibition leads to decreased phosphorylation and activity of STAT3, a transcription factor involved in cell proliferation and survival . By disrupting this pathway, this compound impedes various oncogenic processes, leading to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Bufalin: The parent compound of acetylbufalin, known for its potent anti-tumor activity but higher toxicity.
Cinobufagin: Another bufadienolide with similar anti-tumor properties.
Resibufogenin: A bufadienolide with comparable biological activities.
Uniqueness of this compound
This compound stands out due to its reduced toxicity and higher efficiency compared to bufalin . Its ability to specifically target the CDK9/STAT3 pathway makes it a unique and promising candidate for cancer therapy .
Properties
IUPAC Name |
[14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O5/c1-16(27)31-19-8-11-24(2)18(14-19)5-6-22-21(24)9-12-25(3)20(10-13-26(22,25)29)17-4-7-23(28)30-15-17/h4,7,15,18-22,29H,5-6,8-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSUIZPLMNMZDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311961 | |
Record name | Acetylbufalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4029-66-7 | |
Record name | Acetylbufalin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetylbufalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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